![molecular formula C17H14OS B12854422 2-[2-(Benzyloxy)phenyl]thiophene](/img/structure/B12854422.png)
2-[2-(Benzyloxy)phenyl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Benzyloxy)phenyl]thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a benzyloxy group attached to the phenyl ring, which is further connected to the thiophene ring. The molecular formula of this compound is C17H14OS.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyloxy)phenyl]thiophene can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, the reaction between 2-bromothiophene and 2-(benzyloxy)phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Benzyloxy)phenyl]thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
Applications De Recherche Scientifique
2-[2-(Benzyloxy)phenyl]thiophene has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-[2-(Benzyloxy)phenyl]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π interactions with aromatic residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylthiophene: Lacks the benzyloxy group, resulting in different chemical and biological properties.
2-(4-Methoxyphenyl)thiophene: Contains a methoxy group instead of a benzyloxy group, leading to variations in reactivity and applications.
2-(4-Chlorophenyl)thiophene: Substituted with a chlorine atom, affecting its electronic properties and reactivity.
Uniqueness
2-[2-(Benzyloxy)phenyl]thiophene is unique due to the presence of the benzyloxy group, which can influence its solubility, reactivity, and interactions with biological targets.
Propriétés
Formule moléculaire |
C17H14OS |
|---|---|
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
2-(2-phenylmethoxyphenyl)thiophene |
InChI |
InChI=1S/C17H14OS/c1-2-7-14(8-3-1)13-18-16-10-5-4-9-15(16)17-11-6-12-19-17/h1-12H,13H2 |
Clé InChI |
WTQVEZXKJHLNQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


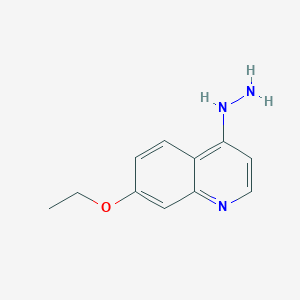
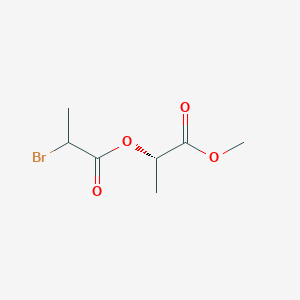
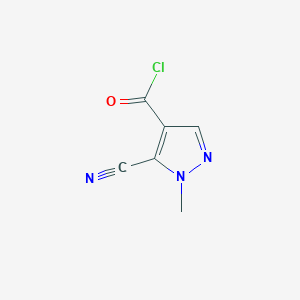
![2-Chlorobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12854379.png)
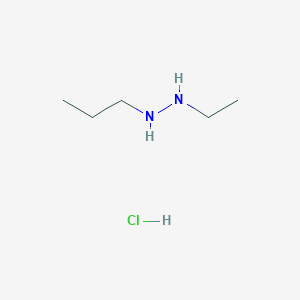
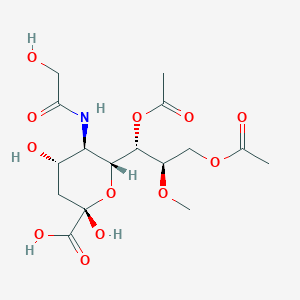
![(3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B12854407.png)


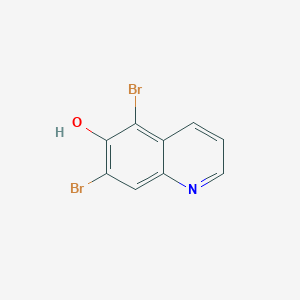
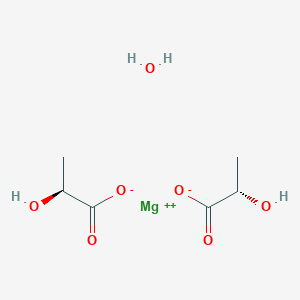
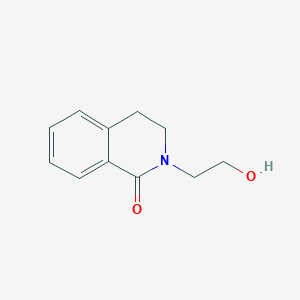

![2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12854439.png)
